N-[(4-CHLOROPHENYL)METHYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that features a piperazine ring, a nitro group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Mannich reaction, which is used to incorporate the piperazine moiety into the compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is also common to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: Aromatic substitution reactions can occur, particularly on the benzene rings.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, halogenating agents for substitution, and strong acids or bases for hydrolysis. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a therapeutic agent due to its structural similarity to known drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Research: It serves as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and aromatic substituents play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a piperazine ring used as an antihistamine.
Fluoxetine: Another compound with a similar structural motif used as an antidepressant.
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
[4-[3-[(4-chlorophenyl)methylamino]-4-nitrophenyl]piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-18-2-6-20(7-3-18)25(31)29-14-12-28(13-15-29)22-10-11-24(30(32)33)23(16-22)27-17-19-4-8-21(26)9-5-19/h2-11,16,27H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGNQIRKKDRQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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